2-Hydroxy-1-methyl-1-(propan-2-yl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-1-methyl-1-(propan-2-yl)guanidine is a chemical compound with the molecular formula C5H13N3O It is a derivative of guanidine, a compound known for its strong basic properties and presence in various biological systems
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1-methyl-1-(propan-2-yl)guanidine typically involves the reaction of isopropylamine with cyanamide, followed by hydrolysis. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-1-methyl-1-(propan-2-yl)guanidine can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxo-derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, while substitution reactions can produce various substituted guanidines.
Scientific Research Applications
2-Hydroxy-1-methyl-1-(propan-2-yl)guanidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Hydroxy-1-methyl-1-(propan-2-yl)guanidine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methyl-1-phenyl-propan-1-one: Known for its use as a photoinitiator in polymer chemistry.
1-Hydroxy-2-isopropylguanidine: Shares structural similarities and may have comparable biological activities.
Uniqueness
2-Hydroxy-1-methyl-1-(propan-2-yl)guanidine is unique due to its specific molecular structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C5H13N3O |
---|---|
Molecular Weight |
131.18 g/mol |
IUPAC Name |
2-hydroxy-1-methyl-1-propan-2-ylguanidine |
InChI |
InChI=1S/C5H13N3O/c1-4(2)8(3)5(6)7-9/h4,9H,1-3H3,(H2,6,7) |
InChI Key |
GKZNEZXMKODRFG-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)N(C)/C(=N/O)/N |
Canonical SMILES |
CC(C)N(C)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.